2,3,8-Trichlorodibenzofuran
Overview
Description
2,3,8-Trichlorodibenzofuran: is a member of the polychlorinated dibenzofurans family, which are organic compounds characterized by the presence of chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxicological effects. This compound, specifically, is one of the congeners that can be found as an impurity in various industrial processes and is known for its potential health and environmental impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,3,8-Trichlorodibenzofuran can be synthesized through various methods, including the pyrolysis or incineration of chlorine-containing products such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs) at temperatures below 1200°C. The presence of chlorine donors in non-chlorine-containing products can also lead to the formation of this compound .
Industrial Production Methods:
Industrial production of this compound is not typically deliberate. Instead, it is often produced as an unwanted byproduct during the manufacturing of other chlorinated compounds. For instance, it can be formed during the synthesis of 2,4,4’-trichloro-2’-hydroxydiphenylether, where it appears as an impurity that needs to be removed through extensive purification processes .
Chemical Reactions Analysis
Types of Reactions:
2,3,8-Trichlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst such as iron(III) chloride.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated dibenzofuran derivatives, while reduction can yield less chlorinated or dechlorinated products .
Scientific Research Applications
2,3,8-Trichlorodibenzofuran has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of polychlorinated dibenzofurans and their environmental impact.
Biology: Research on its toxicological effects helps in understanding the mechanisms of toxicity and the potential health risks associated with exposure.
Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic strategies for mitigating its harmful effects.
Industry: It serves as a model compound for the development of methods to detect and remove polychlorinated dibenzofurans from industrial waste
Mechanism of Action
The mechanism of action of 2,3,8-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can modulate the expression of various genes involved in xenobiotic metabolism, leading to the production of reactive intermediates that can cause cellular damage. This interaction can result in toxic effects such as immunotoxicity, teratogenicity, and carcinogenicity .
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,8-Trichlorodibenzofuran
- 1,2,3,4-Tetrachlorodibenzofuran
Comparison:
2,3,8-Trichlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical properties and toxicological effects. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence. For instance, 2,3,7,8-Tetrachlorodibenzofuran is known to be more toxic due to its specific chlorine positions .
Properties
IUPAC Name |
2,3,8-trichlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-11-7(3-6)8-4-9(14)10(15)5-12(8)16-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNSNNOYACKRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205749 | |
Record name | 2,3,8-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-32-5 | |
Record name | 2,3,8-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,8-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,8-Trichlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,8-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGT8F9S3ZM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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